

# Isoquinoline-1,3(2H,4H)-dione IUPAC name and synonyms

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## Compound of Interest

Compound Name: *Isoquinoline-1,3(2H,4H)-dione*

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## An In-depth Technical Guide to Isoquinoline-1,3(2H,4H)-dione

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **isoquinoline-1,3(2H,4H)-dione**, including its chemical identity, properties, synthesis, and biological significance.

## Chemical Identity and Nomenclature

IUPAC Name: 4H-isoquinoline-1,3-dione[1][2]

Synonyms: **Isoquinoline-1,3(2H,4H)-dione** is also known by several other names, the most common of which is Homophthalimide.[1][2] Other synonyms include:

- 1,3(2H,4H)-Isoquinolinedione[1][2]
- 1,2,3,4-Tetrahydroisoquinoline-1,3-dione[1]
- Homophthalic imide
- 2,4-dihydroisoquinoline-1,3-dione[1]

## Physicochemical Properties

The fundamental physicochemical properties of **isoquinoline-1,3(2H,4H)-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	4456-77-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	161.16 g/mol	[1][2]
Appearance	Off-white crystalline powder	Santa Cruz Biotechnology
Solubility	Soluble in DMF and DMSO	Santa Cruz Biotechnology

## Synthesis and Experimental Protocols

The synthesis of the **isoquinoline-1,3(2H,4H)-dione** core and its derivatives is an active area of research in organic chemistry. Various methodologies have been developed, often focusing on efficiency, yield, and mild reaction conditions.

### Palladium-Catalyzed Carbonylation/Annulation

A modern approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction.[1]

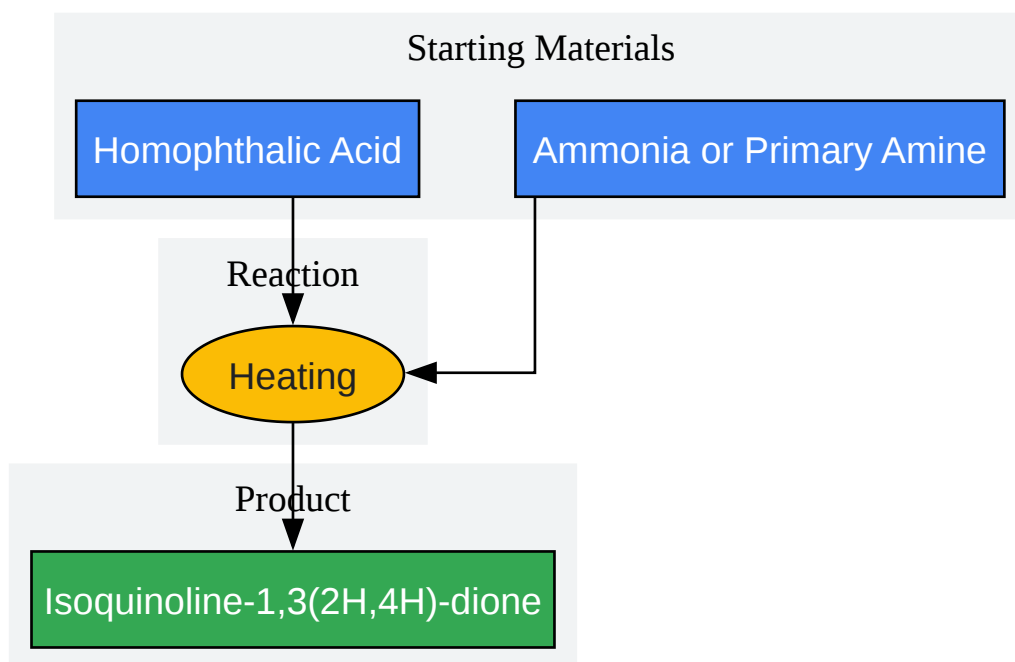
Experimental Protocol: This method utilizes O-benzyl hydroxylamides as starting materials to produce homophthalimides. The reaction proceeds under mild conditions, and the presence of a catalytic amount of a base is critical for achieving high yields. The proposed mechanism involves the palladium-catalyzed generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation to form the final product.[1]

### Radical Cascade Reactions

Recent advancements have focused on radical cascade reactions to construct the **isoquinoline-1,3(2H,4H)-dione** scaffold.[3][4]

Experimental Protocol: These methods typically employ acryloyl benzamides as key substrates.[3][4] The reaction is initiated by various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.[4] This approach is valued for its potential to be simple, mild, and efficient.[3][4]

A generalized workflow for the synthesis of **isoquinoline-1,3(2H,4H)-dione** is depicted below.



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Caption: General synthesis workflow for **Isoquinoline-1,3(2H,4H)-dione**.

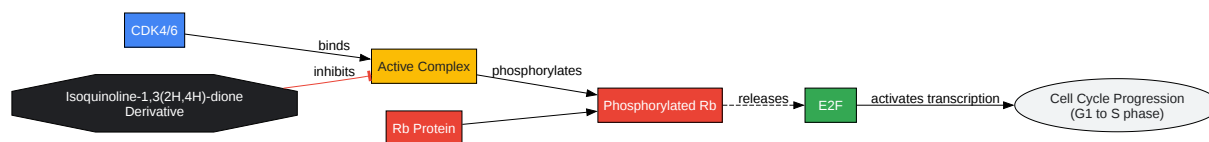
## Biological Significance and Signaling Pathways

Derivatives of **isoquinoline-1,3(2H,4H)-dione** have emerged as compounds of significant interest in drug discovery, particularly in oncology.

### Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A notable class of derivatives, 4-(phenylaminomethylene)**isoquinoline-1,3(2H,4H)-diones**, has been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).<sup>[5]</sup> CDK4, in complex with cyclin D1, is a crucial regulator of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.<sup>[5]</sup>

The inhibitory action of these compounds disrupts the normal cell cycle progression, which is often dysregulated in cancer cells. The general signaling pathway involving CDK4 is illustrated below.



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Caption: Inhibition of the CDK4/Cyclin D pathway by an isoquinoline derivative.

Structure-activity relationship (SAR) studies have shown that a basic amine substituent on the aniline ring of the 4-(phenylaminomethylene) headpiece is crucial for CDK4 inhibitory activity.[5] Further enhancement of this activity can be achieved by introducing an aryl or heteroaryl substituent at the C-6 position of the **isoquinoline-1,3(2H,4H)-dione** core.[5]

This guide serves as a foundational resource for professionals engaged in research and development involving **isoquinoline-1,3(2H,4H)-dione** and its derivatives, highlighting its chemical properties, synthesis, and potential as a scaffold for therapeutic agents.

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